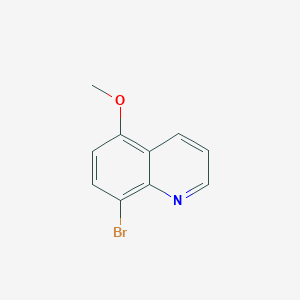

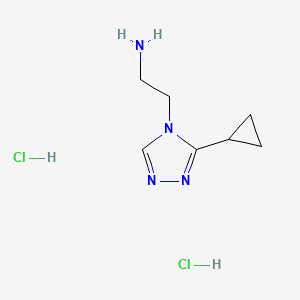

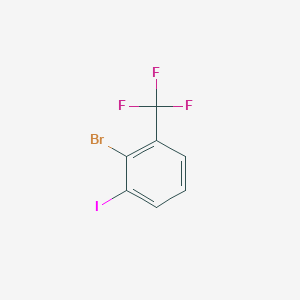

![molecular formula C11H15BO4 B1373229 [3-Metil-4-(oxolan-3-iloxi)fenil]ácido bórico CAS No. 1335234-29-1](/img/structure/B1373229.png)

[3-Metil-4-(oxolan-3-iloxi)fenil]ácido bórico

Descripción general

Descripción

“[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 1350513-12-0 . It has a molecular weight of 222.05 . It is in the form of oil .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Boronic acids are considered valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The IUPAC name of the compound is 3-[(tetrahydro-3-furanyloxy)methyl]phenylboronic acid . The InChI Code is 1S/C11H15BO4/c13-12(14)10-3-1-2-9(6-10)7-16-11-4-5-15-8-11/h1-3,6,11,13-14H,4-5,7-8H2 .Chemical Reactions Analysis

Boronic acids are known for their diverse functional applications in chemical reactions . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis

“[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid” has a molecular weight of 222.05 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of oil .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Ácido Bórico

Los ácidos bóricos y sus derivados, como “[3-Metil-4-(oxolan-3-iloxi)fenil]ácido bórico”, juegan un papel crucial en la química orgánica moderna. Se utilizan en la síntesis de ácidos diarilbóricos y sus análogos tetracoordinados. Estos compuestos son esenciales en las reacciones de acoplamiento cruzado y han demostrado un potencial en catálisis, química medicinal y materiales para optoelectrónica .

Catálisis

La acidez de Lewis de los ácidos bóricos los hace catalizadores adecuados para la funcionalización regioselectiva de dioles, carbohidratos y reacciones de apertura de anillo de epóxidos. Esta propiedad es particularmente útil en la síntesis de moléculas orgánicas complejas donde se requiere la activación selectiva de ciertos grupos funcionales .

Química Medicinal

En química medicinal, los ácidos bóricos se han explorado por sus propiedades bioactivas. Los sustituyentes en el marco del ácido bórico se pueden modificar para mejorar su interacción con los objetivos biológicos, lo que lleva a posibles aplicaciones como agentes antibacterianos .

Materiales Poliméricos

La reactividad única de los ácidos bóricos permite su uso en el desarrollo de materiales poliméricos. Al incorporar derivados de ácido bórico en polímeros, los investigadores pueden crear materiales con propiedades novedosas, como una mayor durabilidad o interacciones específicas con otros compuestos químicos .

Optoelectrónica

Los compuestos organoboro, incluidos los derivados de ácido bórico, se investigan por sus aplicaciones en dispositivos optoelectrónicos. Su capacidad para coordinarse con varios ligandos puede conducir al desarrollo de nuevos materiales con propiedades electrónicas deseables para su uso en dispositivos como LED y células solares .

Bioconjugación e Imagenología

Los derivados de ácido fenilbórico (PBA) se utilizan en técnicas de bioconjugación. Por ejemplo, se han sintetizado colorantes BODIPY que contienen PBA para la unión del dominio glucano de los anticuerpos. Estas herramientas fluorescentes son valiosas en aplicaciones bioanalíticas, como la imagenología y el diagnóstico .

Diseño y Administración de Medicamentos

La estabilidad y baja toxicidad de los ácidos bóricos los convierten en candidatos atractivos para el diseño de medicamentos. Se pueden diseñar para dirigirse a vías biológicas específicas y se degradan aún más en ácido bórico, un compuesto no tóxico, que se elimina fácilmente por el cuerpo .

Detección Ambiental

Los derivados de ácido bórico se pueden diseñar para actuar como sensores para varios factores ambientales. Su capacidad para formar enlaces covalentes reversibles con dioles les permite detectar la presencia de azúcares y otros compuestos que contienen dioles, lo que puede ser útil para monitorear la contaminación ambiental o la calidad de los alimentos .

Safety and Hazards

Direcciones Futuras

The future directions for the study of boronic acids, including “[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid”, are promising. The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex through a process known as transmetalation . The boronic acid donates electrons to form a new bond with palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound participates, is a key step in the synthesis of many bioactive compounds . Therefore, it indirectly influences various biochemical pathways through the products it helps synthesize.

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties, such as solubility and stability, which can be influenced by various factors including its molecular weight and functional groups .

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions, such as temperature, solvent, and the presence of a base, can affect the efficiency of the reaction . Furthermore, the stability of boronic acids can be affected by factors such as pH and the presence of diols .

Análisis Bioquímico

Biochemical Properties

[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by forming reversible covalent bonds with the active site serine or threonine residues. Additionally, [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways .

Cellular Effects

The effects of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. These binding interactions can result in enzyme activation or inhibition, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

The temporal effects of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation. Long-term studies have indicated that [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid can have sustained effects on cellular function, including persistent enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways, without significant toxicity. At higher doses, [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid can influence metabolic pathways by modulating the activity of key regulatory enzymes, ultimately affecting cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it is subsequently distributed to various cellular compartments. The interaction of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid with binding proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects. The specific localization of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid can impact its activity and function, influencing cellular processes such as enzyme inhibition, gene expression, and signaling pathway modulation .

Propiedades

IUPAC Name |

[3-methyl-4-(oxolan-3-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-8-6-9(12(13)14)2-3-11(8)16-10-4-5-15-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQYPSCKYUMCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2CCOC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183607 | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1335234-29-1 | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

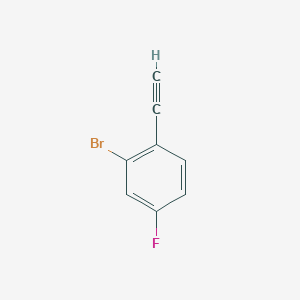

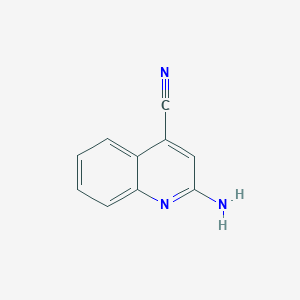

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)

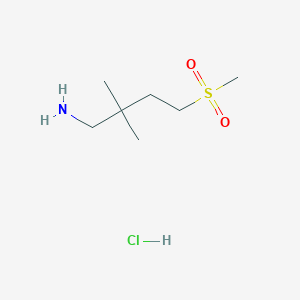

![5H-Dibenz[b,f]azepine, 5,5'-[1,1'-biphenyl]-4,4'-diylbis-(9CI)](/img/structure/B1373160.png)